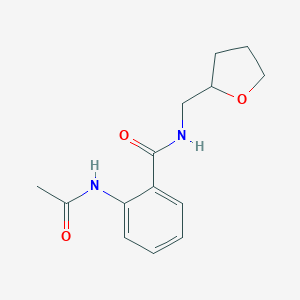
2-(acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(2-Acetamido)-2-(tetrahydro-2-furanyl)benzamide, and its molecular formula is C16H20N2O3. In
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in inflammation.
Biochemical and physiological effects:
2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of certain enzymes that are involved in inflammation. In addition, this compound has been shown to have low toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments include its potential as a lead compound for the development of new drugs with improved pharmacological properties. This compound can also serve as a building block for the synthesis of new materials with unique properties. The limitations of using this compound in lab experiments include its complex synthesis method and the limited understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide. One direction is to study the structure-activity relationship of this compound to identify more potent analogs with improved pharmacological properties. Another direction is to investigate the mechanism of action of this compound to understand its antitumor and anti-inflammatory activities. Additionally, this compound can be used as a building block for the synthesis of new materials with unique properties, and further research can explore the potential applications of these materials.
Métodos De Síntesis
The synthesis of 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide can be achieved through a multi-step process. The first step involves the reaction of 2-nitrobenzoyl chloride with tetrahydrofuran in the presence of a base to form 2-(tetrahydro-2-furanyl)benzoyl chloride. The second step involves the reaction of the 2-(tetrahydro-2-furanyl)benzoyl chloride with ammonia and acetic anhydride to form 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide.
Aplicaciones Científicas De Investigación
2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to have antitumor activity against various cancer cell lines. It has also been found to have potential as an anti-inflammatory agent. In drug discovery, 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide can serve as a lead compound for the development of new drugs with improved pharmacological properties. In material science, this compound can be used as a building block for the synthesis of new materials with unique properties.
Propiedades
Nombre del producto |
2-(acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Fórmula molecular |
C14H18N2O3 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
2-acetamido-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)16-13-7-3-2-6-12(13)14(18)15-9-11-5-4-8-19-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,15,18)(H,16,17) |
Clave InChI |
JQKQHNYXRNFRPZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NCC2CCCO2 |
SMILES canónico |
CC(=O)NC1=CC=CC=C1C(=O)NCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)



![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)

![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
